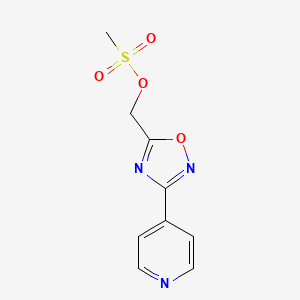
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate
Overview
Description
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate typically involves multiple steps, including esterification, cyanation, cyclization, and sulfonation reactions. One common synthetic route starts with the esterification of a pyridine derivative, followed by cyanation to introduce the nitrile group. The nitrile group is then cyclized to form the oxadiazole ring, and finally, the methanesulfonate group is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methanesulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal drugs .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to inhibit the growth of certain pests and weeds makes it valuable for agricultural applications .
Mechanism of Action
The mechanism of action of (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets in microorganisms. The compound can inhibit the activity of key enzymes involved in vital metabolic pathways, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways vary depending on the organism and the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate include other oxadiazole derivatives, such as:
- 1,3,4-oxadiazole derivatives
- 1,2,5-oxadiazole derivatives
- Pyridine-linked oxadiazoles
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of a pyridine ring and an oxadiazole ring with a methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it particularly useful in applications where other oxadiazole derivatives may not be as effective .
Properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c1-17(13,14)15-6-8-11-9(12-16-8)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCDQAKENWVFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=NC(=NO1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbonic acid isobutyl ester 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325778.png)








